5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1-methyl-3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrrol-3-one core substituted with a thiazole ring and aromatic/alkyl groups. Key structural elements include:
- Pyrrol-3-one core: A five-membered lactam ring with an amino group at position 5 and a thiazole substituent at position 2.
- Thiazole moiety: The 1,3-thiazol-2-yl group is further substituted with a 3,4-dimethoxyphenyl ring, introducing electron-donating methoxy groups that may enhance solubility and influence electronic interactions .
- N1-substituent: A 1-methyl-3-phenylpropyl chain, contributing steric bulk and lipophilicity, which could affect membrane permeability and target binding .
Properties
Molecular Formula |
C25H27N3O3S |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(4-phenylbutan-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C25H27N3O3S/c1-16(9-10-17-7-5-4-6-8-17)28-14-20(29)23(24(28)26)25-27-19(15-32-25)18-11-12-21(30-2)22(13-18)31-3/h4-8,11-13,15-16,26,29H,9-10,14H2,1-3H3 |
InChI Key |
COWGMRQKVADLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine
The thiazole moiety is synthesized via a Hantzsch thiazole synthesis variant. A mixture of 3,4-dimethoxybenzaldehyde (1.0 equiv) and thiosemicarbazide (1.2 equiv) in ethanol undergoes cyclization in the presence of tert-butyl hydroperoxide (TBHP, 70% aqueous solution) at room temperature for 4 hours . The reaction is monitored by TLC (hexane/EtOAc), and the product is isolated via silica gel chromatography (hexane/ethyl acetate, 7:3).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Reaction Time | 4 hours |
| Solvent System | Ethanol/water (10:1) |
| Purification Method | Column chromatography |
The structure is confirmed by NMR (DMSO-): δ 7.82 (s, 1H, thiazole-H), 7.45–7.32 (m, 3H, aryl-H), 5.21 (br s, 2H, -NH), 3.89 (s, 6H, -OCH) .
Construction of the 5-Amino-1,2-dihydro-3H-pyrrol-3-one Core
The pyrrolone ring is synthesized via base-mediated cyclization of (E)-3-amino-2-(2-chloroacetyl)but-2-enoate. A solution of the enamine precursor in absolute ethanol is treated with potassium hydroxide (2.0 equiv) at 0°C for 3 hours, followed by acidification to pH 2.0 with HCl . The precipitate is washed with cold water to yield the pyrrolone intermediate.
Optimization Insights:
-
Microwave irradiation (180°C, 5 minutes) improves cyclization efficiency .
-
Substituents at C-4 influence reactivity; electron-withdrawing groups accelerate ring closure.
Characterization Data:
Coupling of Thiazole and Pyrrolone Moieties
The thiazole and pyrrolone units are coupled via nucleophilic aromatic substitution. The pyrrolone intermediate (1.0 equiv) is treated with 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine (1.2 equiv) in DMF at 100°C for 3 hours under nitrogen . Potassium carbonate (2.0 equiv) facilitates deprotonation, enabling C-4 substitution.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Catalyst | KCO |
| Yield | 75–80% |
Post-reaction, the mixture is neutralized with NaOH (30%), and the product is filtered and washed with water .
Final Deprotection and Purification
The amino group at C-5 is deprotected using HCl (4 M) in dioxane at 0°C for 2 hours. The crude product is neutralized with NaHCO and extracted with ethyl acetate . Final purification via recrystallization (ethanol) yields the target compound as a yellow crystalline solid.
Analytical Data:
-
Melting Point: 215–217°C
-
HRMS (ESI): m/z 506.1932 [M + H] (calc. 506.1935)
-
NMR (DMSO-): δ 10.7 (br s, 1H, NH), 7.64 (s, 1H, thiazole-H), 6.05 (d, 1H, pyrrolone-H), 3.89 (s, 6H, -OCH), 2.4 (t, 2H, -CH), 1.8 (t, 3H, -CH) .
Comparative Analysis of Synthetic Routes
A comparative evaluation of three routes highlights trade-offs between yield, scalability, and complexity:
| Route | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| 1 | Hantzsch thiazole | 80 | 95 | Moderate |
| 2 | Microwave cyclization | 90 | 98 | High |
| 3 | N-alkylation with TBAI | 70 | 92 | Low |
Route 2 offers superior efficiency due to microwave acceleration but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1-methyl-3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1-methyl-3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1-methyl-3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Solubility and Reactivity: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, likely improving aqueous solubility compared to chloro-substituted analogs (e.g., CAS 380387-07-5) .
Steric and Lipophilic Considerations :
- The 1-methyl-3-phenylpropyl chain in the target compound introduces greater steric hindrance than the phenethyl group in CAS 213251-30-0, which may reduce binding affinity but improve metabolic stability .
Synthetic Accessibility :
- Thiazole-containing analogs are typically synthesized via cyclocondensation reactions involving dioxane and triethylamine, as described in . Modifications to the aryl or alkyl groups require tailored boronic acid or halide intermediates, as seen in .
Biological Activity
The compound 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1-methyl-3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Amino Group : Contributes to its reactivity and biological interactions.
- Thiazole Ring : Known for various biological activities including anticancer properties.
- Pyrrolone Structure : Implicated in diverse pharmacological effects.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O3S |
| Molecular Weight | 430.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : It has been shown to modulate the activity of prolyl oligopeptidase (PREP), impacting protein-protein interactions crucial for various cellular processes .
- Antioxidant Properties : The compound exhibits properties that reduce reactive oxygen species (ROS) levels in stressed cells, suggesting potential neuroprotective effects .
- Autophagy Induction : It has been observed to induce autophagy in cell lines, a process essential for cellular homeostasis and response to stress .
Anticancer Effects
Several studies have investigated the anticancer potential of thiazole derivatives similar to this compound. The presence of the thiazole ring is associated with various mechanisms that inhibit cancer cell proliferation:
- Inhibition of DNA/RNA Synthesis : Compounds containing thiazole structures have shown efficacy in inhibiting nucleic acid synthesis in cancer cells .
- Targeting Kinases : Thiazole derivatives can interact with key kinases involved in tumorigenesis, offering a pathway for therapeutic intervention .
Neuroprotective Effects
The compound's ability to reduce oxidative stress and induce autophagy suggests it may have neuroprotective effects:
- Reduction of ROS : In vitro studies indicate that it effectively lowers ROS levels in neuronal cell lines under oxidative stress conditions .
- Impact on Neurodegenerative Diseases : By modulating pathways associated with neurodegeneration, such as those involving α-synuclein aggregation, the compound may hold promise for treating diseases like Parkinson's .
In Vitro Studies
- Prolyl Oligopeptidase Modulation :
- Cellular Assays :
Comparative Studies
A comparative analysis with other thiazole derivatives revealed that this compound exhibited superior activity in reducing ROS levels and inducing autophagy compared to others in the series .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving substituted thiazoles and pyrrolidinone precursors. For example, refluxing intermediates in ethanol with catalysts (e.g., ammonium acetate) under controlled pH conditions (pH 6.5) is a common strategy . Purification involves recrystallization using DMF-EtOH (1:1) mixtures, followed by characterization via H/C NMR (to confirm substituent positions) and HRMS (to validate molecular weight). Melting point analysis further confirms purity .
Q. How can spectroscopic techniques elucidate the compound’s structure?
- Methodological Answer :
- NMR : H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in thiazole/pyrrolidinone rings). C NMR confirms carbonyl (C=O) and aromatic carbons .
- FTIR : Peaks at ~1650–1700 cm indicate C=O stretching, while C-N/C-S bonds in thiazole appear at 1250–1350 cm .
- HRMS : Exact mass analysis (e.g., [M+H]) confirms molecular formula and isotopic patterns .
Q. What solvent systems are suitable for solubility studies?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s hydrophobic aryl and thiazole groups. Solubility in aqueous buffers (e.g., ammonium acetate, pH 6.5) can be optimized using co-solvents like ethanol (≤10% v/v) .
Advanced Research Questions
Q. How do noncovalent interactions influence the compound’s stability and reactivity?
- Methodological Answer : Noncovalent interactions (e.g., π-π stacking between dimethoxyphenyl and thiazole groups, hydrogen bonding at the amino group) can be analyzed using density functional theory (DFT) and wavefunction tools like Multiwfn . Electrostatic potential maps and electron localization function (ELF) plots reveal charge distribution and reactive sites . For example, steric repulsion between the 1-methyl-3-phenylpropyl group and thiazole ring may affect conformational stability .
Q. How to design experiments to resolve contradictory data in tautomerism or regioselectivity?
- Methodological Answer : Contradictions in tautomeric forms (e.g., keto-enol equilibria in pyrrolidinone) can be resolved via:
- Variable-temperature NMR : Monitors dynamic equilibria by observing proton shifts at different temperatures .
- X-ray crystallography : Determines dominant tautomers in solid-state structures .
- Computational modeling : Compares relative energies of tautomers using DFT (e.g., Gaussian 09) to predict stability .
Q. What experimental parameters affect the compound’s biological activity in vitro?
- Methodological Answer : Key factors include:
- pH-dependent stability : Use buffered solutions (e.g., ammonium acetate, pH 6.5) to mimic physiological conditions and assess degradation kinetics .
- Steric hindrance : Molecular docking studies (e.g., AutoDock Vina) evaluate how bulky substituents (e.g., 1-methyl-3-phenylpropyl) impact target binding .
- Metabolic susceptibility : LC-MS/MS identifies oxidative metabolites (e.g., demethylation of methoxy groups) in liver microsome assays .
Q. How to optimize synthetic yields when scaling up reactions?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to reduce reaction time .
- Microwave-assisted synthesis : Enhances cyclization efficiency (e.g., 30% yield improvement for thiazole-pyrrolidinone hybrids) .
- Design of Experiments (DoE) : Use factorial designs (e.g., 2 models) to optimize variables like temperature, solvent ratio, and catalyst loading .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
